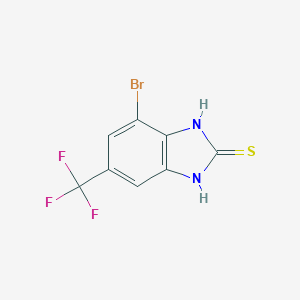

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol

Description

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol (CAS No. 175135-17-8) is a brominated benzimidazole derivative functionalized with a trifluoromethyl (–CF₃) group at the 6-position and a thiol (–SH) group at the 2-position. Its molecular formula is C₈H₄BrF₃N₂S, with a molecular weight of 297.09 g/mol . This compound is commercially available as a specialty chemical for research applications, particularly in coordination chemistry and pharmaceutical intermediate synthesis .

Propriétés

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDUCQCVVBSDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371357 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-17-8 | |

| Record name | 4-Bromo-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid-Mediated Ring Closure

The most direct route involves cyclocondensation of 4-bromo-1,2-phenylenediamine with trifluoromethyl-containing carbonyl reagents. In a patented method, 4-trifluoromethyl-1,2-phenylenediamine reacts with 6-bromo-2-mercaptobenzimidazole in acetic acid under reflux, yielding the target compound at 33%. Critical parameters include:

-

Acid catalyst : Concentrated H₂SO₄ or HCl enhances protonation of the carbonyl group, facilitating nucleophilic attack by the diamine’s amine group.

-

Temperature : Prolonged reflux (12–24 hr) at 100–120°C ensures complete cyclization.

-

Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of halogenated intermediates.

A representative reaction is:

Functionalization of Benzimidazole-2-thiol Intermediates

Thiol Group Introduction via Nucleophilic Substitution

2-Mercaptobenzimidazole derivatives serve as precursors for late-stage functionalization. One approach treats 4-bromo-6-(trifluoromethyl)benzimidazole with thiourea in ethanol under reflux, replacing a leaving group (e.g., chloride) with a thiol. Key considerations:

One-Pot Thiazole Annulation

Recent advances employ acetophenone derivatives to construct thiazole rings fused to benzimidazoles. For example, 2-mercapto-1H-benzimidazole reacts with 4-nitro-substituted phenacyl bromide in acetic acid, achieving 69.5% yield for analogous structures. The mechanism involves:

-

Thiolate attack on the α-carbon of phenacyl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | Potassium acetate |

| Temperature | 100°C (microwave irradiation) |

| Reaction time | 20 hr |

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

Analyse Des Réactions Chimiques

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative with a reduced thiol group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Major Products: The major products formed from these reactions include disulfides, reduced thiols, and substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is its potential as an anticancer agent . Benzimidazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. Research indicates that compounds with similar structures exhibit strong cytotoxicity, suggesting that this compound may also possess significant anticancer properties. The presence of the bromo and trifluoromethyl groups is believed to play a crucial role in enhancing this activity, although further investigations are necessary to elucidate the underlying mechanisms .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes relevant to various diseases:

- α-glucosidase Inhibition : This enzyme is a target for diabetes management. Inhibitors like this compound could help regulate blood glucose levels by slowing carbohydrate digestion.

- Urease Inhibition : Compounds in this class have shown promise in treating peptic ulcers by inhibiting urease activity, which is linked to the pathogenicity of Helicobacter pylori .

Analgesic and Antiplatelet Activities

Recent studies have explored the analgesic and antiplatelet activities of trifluoromethyl-containing benzimidazoles, including derivatives similar to this compound. These activities are essential for pain management and preventing thrombotic events. The incorporation of the trifluoromethyl group enhances these pharmacological effects, making such compounds valuable in therapeutic settings .

Glycation Inhibition

The compound has also been evaluated for its ability to inhibit glycation processes, which are associated with aging and chronic diseases. Inhibitors of glycation can potentially prevent the formation of advanced glycation end products (AGEs), contributing to better health outcomes in aging populations .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving reactions that introduce the trifluoromethyl and thiol groups onto the benzimidazole core. The compound exhibits a melting point greater than 300°C, indicating its stability under elevated temperatures, which is advantageous for various applications .

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Potential cytotoxic effects on cancer cell lines; further studies needed for mechanism elucidation. |

| Enzyme Inhibition | Inhibits α-glucosidase (diabetes management) and urease (peptic ulcer treatment). |

| Analgesic & Antiplatelet | Demonstrates analgesic and antiplatelet activities; useful in pain management and thrombus prevention. |

| Glycation Inhibition | Inhibits glycation processes linked to aging and chronic diseases; could improve health outcomes. |

Mécanisme D'action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Crystallographic and Structural Insights

Crystallographic tools like SHELXL and ORTEP-3 have been instrumental in resolving the structures of benzimidazole analogs. For example, the title compound’s coordination sites (N, S, and Br) enable chelation with transition metals, as demonstrated in analogous benzimidazole-metal complexes . In contrast, methoxy-substituted derivatives lack sulfur-based coordination, limiting their use in coordination polymers .

Activité Biologique

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is a notable compound within the class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a bromo group and a trifluoromethyl substituent. The presence of the thiol (-SH) functional group enhances its reactivity and potential biological interactions. Its molecular structure can be represented as follows:

- Molecular Formula : CHBrFNS

- Molecular Weight : 299.19 g/mol

- Melting Point : >300°C

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. This compound has demonstrated significant activity against various bacterial strains.

| Microorganism | MIC (μg/ml) | Standard | Standard MIC (μg/ml) |

|---|---|---|---|

| Salmonella typhi | 50 | Ampicillin | 100 |

| Staphylococcus aureus | 12.5 | Chloramphenicol | 50 |

| Candida albicans | 250 | Griseofulvin | 500 |

A study conducted by Desai et al. (2021) reported that derivatives with electron-withdrawing groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of significant interest. Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

- Case Study : A study on thiazolo[3,2-a]benzimidazole derivatives revealed strong cytotoxic effects against cancer cell lines, suggesting that the bromo and trifluoromethyl groups may enhance this activity.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes relevant to various diseases.

| Enzyme | Inhibition Activity |

|---|---|

| α-glucosidase | Significant |

| Dipeptidyl peptidase-4 | Moderate |

| Glycogen phosphorylase | Notable |

Inhibitors of these enzymes are crucial in managing conditions such as diabetes and obesity, indicating that this compound could play a role in therapeutic applications for metabolic disorders .

The mechanism of action for compounds like this compound typically involves interaction with biological targets at the molecular level. This includes:

- Binding to Enzymes : The thiol group can form covalent bonds with enzyme active sites, leading to inhibition.

- Intercalation with DNA : Some benzimidazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on resolving overlapping peaks caused by bromine’s quadrupolar relaxation and trifluoromethyl’s strong electronegativity. Use deuterated DMSO for solubility and observe H-NMR signals at δ 3.65 ppm (NH) and aromatic protons between δ 6.8–7.5 ppm, comparing to analogous compounds like 6-bromo-2-aminobenzothiazole .

- Infrared (IR) Spectroscopy : Identify thiol (-SH) stretches near 2550 cm, C-F stretches (1100–1200 cm), and benzimidazole ring vibrations (1595 cm) .

- UV-Vis Spectroscopy : Expect λmax near 276 nm in ethanol due to π→π* transitions in the benzimidazole-thiol system .

- Data Contradiction Tip : Discrepancies in -SH peak intensity (IR) may arise from oxidation to disulfides; confirm purity via TLC (Rf ≈ 0.68 in ethyl acetate/hexane) .

Q. How should laboratory safety protocols be optimized for handling this compound, given its reactivity?

- Methodological Answer :

- Containment : Use fume hoods with local exhaust ventilation (LEV) to mitigate inhalation risks, as recommended for toxic benzimidazole derivatives .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness) and chemical-resistant aprons due to thiol’s potential skin sensitization .

- Emergency Protocols : Neutralize spills with 10% sodium bicarbonate, followed by adsorption using vermiculite. Avoid water to prevent exothermic reactions with bromine substituents .

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions involving this compound, particularly in heterocyclic coupling?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model nucleophilic aromatic substitution (Br replacement) or thiol-mediated cross-coupling .

- Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to identify intermediates and optimize solvent polarity (e.g., DMF vs. THF) for regioselectivity .

- Validation : Compare computed activation energies (ΔG‡) with experimental yields. For example, a ΔG‡ < 25 kcal/mol typically correlates with >80% yield under mild conditions .

Q. What statistical experimental design (DoE) strategies are effective for optimizing synthetic routes to this compound?

- Methodological Answer :

- Factor Screening : Apply Plackett-Burman designs to prioritize variables (e.g., temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model non-linear relationships, focusing on yield (%) and purity (HPLC area%). For example, a 3-factor CCD with 20 runs can identify optimal bromination conditions (e.g., 80°C, 12 h, NBS as bromine source) .

- Robustness Testing : Introduce ±5% variation in reagent stoichiometry to assess process stability .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer :

- Mechanistic Profiling : Use Hammett plots to correlate substituent effects (σmeta for -CF3 = +0.43) with reaction rates. For instance, electron-withdrawing groups may slow oxidative addition in Pd-catalyzed couplings .

- In Situ Monitoring : Employ ReactIR or UV-Vis kinetics to detect transient intermediates (e.g., Pd-thiolate complexes) that may deactivate catalysts .

- Alternative Catalysts : Test air-stable precatalysts like PEPPSI-IPr to bypass thiol-induced catalyst poisoning .

Q. What methodologies are recommended for studying the environmental fate of this compound, particularly its persistence in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent degradation assays (pH 4–9) at 25°C, monitoring via LC-MS for debromination or thiol oxidation products .

- QSAR Modeling : Use EPI Suite to predict log Kow (estimated ~2.8) and bioaccumulation potential, guiding ecotoxicological risk assessments .

- Advanced Oxidation Processes (AOPs) : Evaluate TiO2/UV treatment efficiency, measuring pseudo-first-order rate constants (k) for mineralization .

Q. How can structural derivatives of this compound be rationally designed to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute Br with -CN or -CF3 to modulate lipophilicity (clogP) while retaining target affinity .

- Prodrug Strategies : Mask the thiol group as a disulfide (e.g., with glutathione) to improve membrane permeability and reduce off-target reactivity .

- Toxicity Profiling : Use Ames tests (TA98 strain) to assess mutagenicity of derivatives, prioritizing compounds with <10% revertant colonies at 1 mg/plate .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.